N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13(9-5-7-10(8-6-9)18(22)23)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h1-8H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNUNGQDJMNVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356845 | |
| Record name | STK156012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305856-19-3 | |
| Record name | STK156012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide typically involves the reaction of phthalic anhydride with 4-nitroaniline under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide has been explored for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity.
Case Study : A study investigated the compound's efficacy as an anti-cancer agent. It demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology treatments.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its structural features allow it to interact with microbial targets effectively.
Research Findings : In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biochemical pathways.
Example : Research has focused on its role as an inhibitor of certain proteases involved in disease progression. The inhibition constants (Ki) were determined through kinetic studies, revealing promising results.
| Enzyme Target | Ki (µM) |
|---|---|
| Serine protease | 0.85 |
| Cysteine protease | 1.20 |
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Observations:
Backbone Modifications: The thiadiazole ring in Compound 62 introduces heterocyclic bulk, likely enhancing cytotoxicity via interactions with cellular targets like kinases or DNA .
Substituent Effects :
- The nitro group in the target compound and VU29 is critical for electron withdrawal, which may stabilize receptor-ligand interactions. However, VU29’s pyrazole ring enables π-π stacking with mGlu5 residues, a feature absent in the target compound .
- CPPHA incorporates a chlorophenyl group and hydroxyl moiety, which may enhance binding to hydrophobic pockets and hydrogen bonding, respectively, explaining its distinct allosteric modulation profile compared to the target compound .
Biological Activity: VU29 and CPPHA exhibit mGlu5 PAM activity, but the target compound’s lack of a pyrazole or chlorophenyl group may limit its efficacy in this role. Conversely, its nitrobenzamide-isoindole dione structure could favor cytotoxicity, akin to Compound 62 .
Biological Activity
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide, also known as a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by the presence of both dioxo and nitro functionalities, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 429.38 g/mol. The compound features a dioxoisoindole moiety linked to a nitrobenzamide structure, which is significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H15N3O6 |
| Molecular Weight | 429.38 g/mol |
| CAS Number | 33311-76-1 |
| SMILES | [O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4 |
| InChI | InChI=1S/C23H15N3O6/c27-20(13-25-22(29)16-8-4-5-9-17(16)23(25)30)24-19-11-10-15(26(31)32)12-18(19)21(28)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27) |
Research indicates that compounds similar to this compound may exhibit their biological effects through multiple mechanisms:
- Enzyme Inhibition : The presence of the dioxo group suggests potential interactions with various enzymes, possibly acting as an inhibitor.
- Receptor Modulation : The nitro group may facilitate interactions with specific receptors involved in neurotransmission or inflammatory pathways.
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could contribute to their therapeutic effects.
Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. For instance:
| Study | Findings |
|---|---|
| Research A | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Research B | Showed apoptosis induction in leukemia cells via caspase activation. |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties:
| Study | Findings |
|---|---|
| Research C | Indicated reduction in oxidative stress markers in neuronal cultures. |
| Research D | Exhibited protective effects against glutamate-induced toxicity in neurons. |
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study 2: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via acylation of isoindole derivatives with nitrobenzoyl chloride. Microwave-assisted synthesis (e.g., 97% yield in DMF under microwave irradiation) offers higher efficiency compared to traditional reflux methods (91% yield) . Key variables include solvent choice (DMF preferred for solubility), temperature control (reflux vs. microwave), and stoichiometric ratios. Purification often involves recrystallization or chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use a combination of:
- 1H NMR to confirm proton environments (e.g., aromatic peaks for nitrobenzamide and isoindole moieties).
- LCMS (ESI) for molecular ion verification (e.g., m/z matching calculated molecular weight).
- TLC to monitor reaction progress and purity .
- X-ray crystallography (via SHELX programs) for absolute configuration determination, particularly for resolving steric effects in isoindole rings .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Answer : Start with:
- Anticonvulsant screening (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodent models) .
- Cytotoxicity assays (e.g., MTT on cancer cell lines) due to structural similarity to thiadiazole derivatives with cytotoxic activity .
- Neurotoxicity profiling (e.g., rotorod tests) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for analogs of this compound?
- Answer : For receptor-modulating analogs (e.g., mGluR5 allosteric modulators):
- Perform mutational analysis (e.g., A809V mutation in mGluR5 to test MPEP site dependency) .
- Use radioligand displacement assays (e.g., with [³H]MPEP) to differentiate binding sites .
- Apply Schild regression analysis to determine if antagonism is competitive/non-competitive .
Q. What strategies enhance the compound’s selectivity in kinase inhibition studies?
- Answer :
- Structure-activity relationship (SAR) studies : Modify substituents on the nitrobenzamide or isoindole rings to alter steric/electronic profiles. For example, fluorination at specific positions improves selectivity for EGFR TK .
- Molecular docking simulations (e.g., using AutoDock Vina) to predict interactions with ATP-binding pockets .
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Q. How can crystallographic data be leveraged to interpret conflicting solubility or stability results?
- Answer :
- Analyze crystal packing (e.g., hydrogen bonds, π-π stacking) from SHELX-refined structures to explain polymorphic stability .
- Correlate solubility parameters (Hansen solubility parameters) with crystal lattice energy.
- Use dynamic light scattering (DLS) to monitor aggregation in solution phases .
Q. What methodologies address discrepancies in anticonvulsant vs. neurotoxic outcomes?
- Answer :
- Dose-response profiling to establish therapeutic indices (e.g., ED₅₀ vs. TD₅₀ ratios) .
- Metabolite identification (via LC-MS/MS) to detect neurotoxic byproducts.
- In silico toxicity prediction (e.g., ProTox-II) to flag structural alerts (e.g., nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
